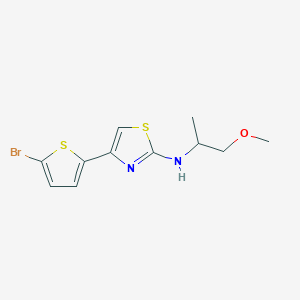
4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative that has a bromothiophene moiety attached to it. The chemical formula of this compound is C14H16BrNOS, and its molecular weight is 333.25 g/mol.
Mechanism of Action
The exact mechanism of action of 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine is not well understood. However, it is believed that the compound exerts its pharmacological effects by interacting with specific targets in the body, such as enzymes or receptors. The thiazole and bromothiophene moieties in this compound are known to interact with various biological targets, such as kinases, proteases, and G protein-coupled receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its pharmacological activity. The antimicrobial activity of this compound is attributed to its ability to inhibit the growth of bacterial and fungal pathogens. The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. The anti-inflammatory activity of this compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine in lab experiments is its potential as a lead compound for the development of new drugs. The thiazole and bromothiophene moieties in this compound are known to exhibit various pharmacological activities, making it an attractive starting point for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the research on 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine. One direction is to further investigate the pharmacological activities of this compound and identify its specific targets in the body. Another direction is to modify the structure of this compound to improve its pharmacological properties, such as solubility and bioavailability. Additionally, this compound can be used as a starting point for the development of new drugs for the treatment of various diseases, such as cancer, bacterial infections, and inflammatory disorders.
Synthesis Methods
The synthesis of 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine involves the reaction of 5-bromothiophene-2-carboxylic acid with N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in anhydrous dichloromethane, and the product is purified by column chromatography.
Scientific Research Applications
The compound 4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine has potential applications in various fields of scientific research. One of the major areas of application is in medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. The thiazole and bromothiophene moieties in this compound are known to exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory activities. Therefore, this compound can be used as a starting point for the development of new drugs with improved pharmacological properties.
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-N-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2OS2/c1-7(5-15-2)13-11-14-8(6-16-11)9-3-4-10(12)17-9/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMPRTAWHBRRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC(=CS1)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)
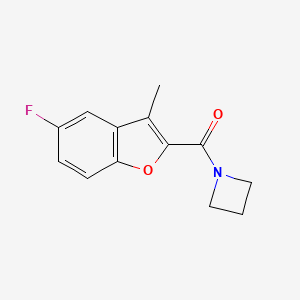
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)
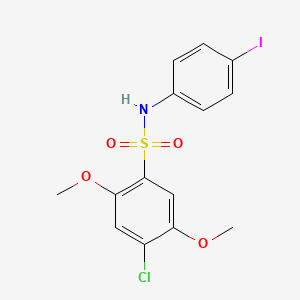
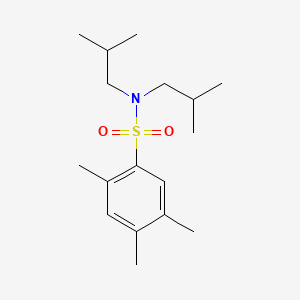
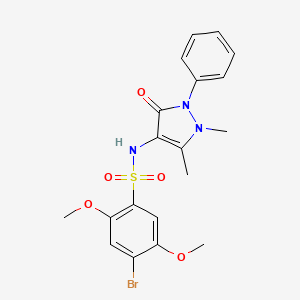
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)

